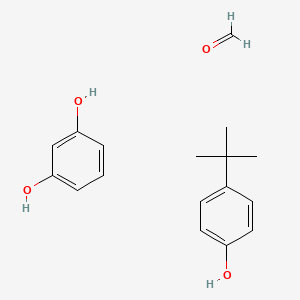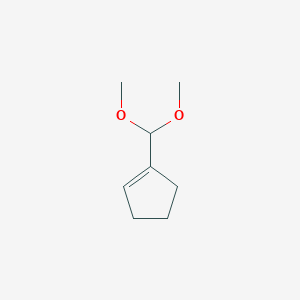
Methyl 7,12-dimethyltetraphene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7,12-dimethyltetraphene-2-carboxylate is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a tetraphene structure with methyl substituents at the 7 and 12 positions and a carboxylate group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,12-dimethyltetraphene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of tetraphene derivatives followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts. The process may also involve high temperatures and anhydrous conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7,12-dimethyltetraphene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the tetraphene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetraphene derivatives, quinones, and reduced forms of the original compound. These products have distinct chemical and physical properties that can be utilized in different applications.
Aplicaciones Científicas De Investigación
Methyl 7,12-dimethyltetraphene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Research on its biological activity includes studies on its potential carcinogenic effects and interactions with biological macromolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of Methyl 7,12-dimethyltetraphene-2-carboxylate involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to carcinogenesis. The compound’s molecular targets include DNA, enzymes involved in metabolic pathways, and cellular receptors. Its effects are mediated through the activation of specific signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
7,12-Dimethylbenz[a]anthracene: A structurally similar compound known for its potent carcinogenic properties.
Benzo[a]pyrene: Another PAH with significant biological activity and environmental relevance.
Chrysene: A PAH with a similar ring structure but different substitution patterns.
Uniqueness
Methyl 7,12-dimethyltetraphene-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for specialized research applications.
Propiedades
Número CAS |
60786-57-4 |
|---|---|
Fórmula molecular |
C22H18O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
methyl 7,12-dimethylbenzo[a]anthracene-2-carboxylate |
InChI |
InChI=1S/C22H18O2/c1-13-17-6-4-5-7-18(17)14(2)21-19(13)11-10-15-8-9-16(12-20(15)21)22(23)24-3/h4-12H,1-3H3 |
Clave InChI |
CXCGCTITUOEVIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)

![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)


![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)


![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)
